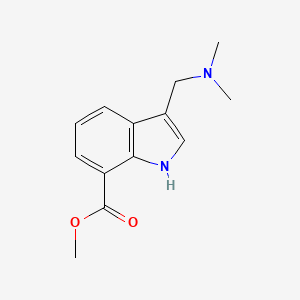

Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate

Description

Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate (CAS: 312915-01-8) is an indole derivative with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.27 g/mol . The compound features a dimethylamino-methyl substituent at the 3-position and a methyl ester group at the 7-position of the indole core. Its solubility profile includes slight solubility in chloroform, methanol, and dimethyl sulfoxide (DMSO), making it suitable for research applications in organic synthesis and medicinal chemistry . The compound is categorized as a research chemical, primarily used in the development of heterocyclic scaffolds for drug discovery .

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[(dimethylamino)methyl]-1H-indole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-15(2)8-9-7-14-12-10(9)5-4-6-11(12)13(16)17-3/h4-7,14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGIKRSAASRUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate typically involves the reaction of indole derivatives with dimethylamine and methyl chloroformate. The reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

Starting Materials: Indole, dimethylamine, and methyl chloroformate.

Reaction Conditions: The reaction is performed in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The indole derivative is first reacted with dimethylamine to form the intermediate, which is then treated with methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

N-Alkylation at the Indole Nitrogen (Position 1)

Indole derivatives often undergo alkylation at the N1 position under basic conditions. For example:

-

Methyl 1H-indole-7-carboxylate was alkylated with 3-(trifluoromethyl)benzyl bromide using NaH in DMF to yield N-substituted derivatives .

-

Similarly, methyl 1H-indole-6-carboxylate reacted with cyclohexylmethyl bromide in DMF/NaH to form 1-cyclohexylmethyl derivatives in 74% yield .

Inference for Target Compound :

The dimethylaminomethyl group at position 3 is unlikely to interfere with N1 alkylation. For example, reaction with benzyl bromides or alkyl halides under similar conditions would likely yield N1-alkylated products.

Ester Hydrolysis and Reduction

The methyl ester group at position 7 can be hydrolyzed to the carboxylic acid or reduced to the alcohol:

-

Methyl indole-6-carboxylate was hydrolyzed under acidic conditions (e.g., HCl) to yield indole-6-carboxylic acid .

-

Reduction of the ester to a hydroxymethyl group was achieved using LiAlH₄ in THF (95% yield) .

Example Reaction Pathway :

-

Hydrolysis :

-

Reduction :

Key Data :

| Starting Material | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl indole-6-carboxylate | LiAlH₄, THF, 3 h, RT | 6-(Hydroxymethyl)indole | 95% |

Functionalization of the Dimethylaminomethyl Group (Position 3)

The dimethylaminomethyl substituent at position 3 can participate in:

-

Quaternary Ammonium Salt Formation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Oxidation : Potential oxidation of the methylene group to a carbonyl using oxidizing agents like KMnO₄.

Analogous Reaction :

In a related compound, 3-[(dimethylamino)methyl]-1H-indol-7-ylpropan-1-ol , the dimethylamino group was introduced via reductive amination or alkylation strategies .

Electrophilic Substitution at the Indole Core

The indole ring is susceptible to electrophilic substitution at positions 2, 4, 5, or 6, depending on directing effects:

-

Friedel-Crafts Acylation : Methyl indole-6-carboxylate underwent acylation with chloroacetyl chloride in the presence of ZnCl₂/EtMgCl to yield 3-(2-chloroacetyl) derivatives (20% yield) .

-

Cyclohexylation : Reaction with cyclohexanone under basic conditions introduced a cyclohexenyl group at position 3 (97.5% yield) .

Relevance to Target Compound :

The electron-donating dimethylaminomethyl group at position 3 may direct electrophiles to adjacent positions (e.g., 2 or 4).

Scientific Research Applications

Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Data

Physicochemical and Spectral Properties

Key Observations:

Solubility: The dimethylamino-methyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO) compared to analogs like methyl 3-cyano-1H-indole-7-carboxylate, which lacks a basic amine group . Chloro-substituted derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit lower solubility in organic solvents due to increased hydrophobicity .

Spectral Data: ¹H-NMR: The target compound shows a singlet at δ 4.03 ppm for the methyl ester group and a broad singlet at δ 2.85 ppm for the dimethylamino group . In contrast, methyl 3-cyano-1H-indole-7-carboxylate lacks amine-related peaks but displays a characteristic nitrile signal in IR spectroscopy . ¹³C-NMR: The β-carboline derivative () exhibits distinct aromatic carbon signals at δ 128.83–136.33 ppm, reflecting its fused heterocyclic system .

Key Findings:

- β-Carboline Derivatives: The oxidation step using KMnO₄ () is critical for introducing aromaticity, contrasting with the straightforward functionalization of indole cores in other analogs .

- Safety Profiles: Chloro-substituted indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) require stringent safety protocols due to their hazardous classification, unlike the dimethylamino-methyl analog, which lacks explicit hazard warnings .

Biological Activity

Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Indole Ring : A bicyclic structure that is common in many biologically active compounds.

- Dimethylamino Group : Enhances interaction with biological targets.

- Methyl Ester : Contributes to its solubility and bioavailability.

The chemical formula is and it has a CAS number of 312915-01-8.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the FabG enzyme, which plays a crucial role in bacterial fatty acid synthesis. This mechanism is particularly effective against ESKAPE pathogens, a group of multidrug-resistant bacteria known for their clinical relevance.

Inhibition Studies

In vitro studies have demonstrated the compound's ability to bind effectively to bacterial enzymes involved in fatty acid biosynthesis. The following table summarizes key findings from various studies:

The mechanism of action for this compound involves:

- Enzyme Interaction : The dimethylamino group enhances the compound's ability to interact with specific enzymes, potentially altering their activity.

- Receptor Binding : The compound may bind to various receptors, influencing cellular pathways related to bacterial growth and survival.

Further research is needed to elucidate the exact molecular targets and pathways involved.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound's efficacy against multiple strains of bacteria, demonstrating its potential as an antibacterial agent suitable for further development into therapeutic applications.

-

Toxicity Assessment :

- Preliminary toxicity studies indicated a favorable safety profile, with no significant adverse effects observed at therapeutic concentrations.

-

Comparative Analysis :

- Comparative studies with structurally similar compounds revealed that this compound exhibited superior antibacterial activity due to its targeted mechanism against fatty acid biosynthesis pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate?

- Methodological Answer : The compound is typically synthesized via a multi-step route involving indole core functionalization. A one-pot microwave-assisted approach (similar to ethyl indolizine carboxylate derivatives) can optimize reaction efficiency by reducing side products. For example, refluxing intermediates like 3-formyl-1H-indole-2-carboxylate derivatives with amines in acetic acid, followed by recrystallization from DMF/acetic acid mixtures, is a validated method for analogous structures . Key parameters include reaction temperature (80–120°C), stoichiometric ratios (1.1:1 aldehyde:amine), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the crystal structure of this compound determined?

- Methodological Answer : X-ray diffraction (XRD) using programs like SIR97 is critical. The structure is solved via direct methods and refined with least-squares–Fourier procedures. Key parameters include:

- Space group : Orthorhombic (e.g., Pbcm for similar methyl indole carboxylates)

- Temperature : 173 K (to minimize thermal motion artifacts)

- Hydrogen placement : Inferred from neighboring sites and constrained via refinement .

- Data quality : Δρmax/Δρmin < 1.0 e Å⁻³ and (Δ/σ)max < 0.001 ensure reliability .

Q. What stability considerations are critical for handling this compound in solution?

- Methodological Answer : Stability is influenced by solvent polarity and pH. In polar aprotic solvents (e.g., DMF, DMSO), the compound is stable for >24 hours at 4°C. Acidic conditions (pH < 4) may protonate the dimethylamino group, altering reactivity. Storage recommendations:

- Solid state : Desiccated at -20°C under inert gas (N₂/Ar).

- Solution : Avoid prolonged exposure to light or moisture due to ester group hydrolysis risks .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modifying the dimethylamino methyl group and ester moiety. For example:

- Amino group substitution : Replace dimethylamino with pyrrolidinyl or piperazinyl groups to study steric/electronic effects.

- Ester hydrolysis : Convert the methyl ester to free carboxylic acid or amide derivatives for solubility/bioactivity comparisons.

Synthetic routes for analogs (e.g., ethyl 3-substituted indolizine carboxylates) suggest microwave-assisted alkylation or nucleophilic substitution at the indole C3 position .

Q. What strategies resolve contradictions in crystallographic data for structurally similar indole derivatives?

- Methodological Answer : Use SIR97’s integrated refinement tools to address discrepancies:

- Overcoming disorder : Apply rigid-body refinement for flexible groups (e.g., dimethylamino methyl).

- Missing electron density : Validate hydrogen placement via Fourier difference maps and isotropic displacement parameters (Uₑq < 0.05 Ų).

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for conformation) .

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?

- Methodological Answer :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B) (30% B to 90% B over 20 min).

- Detection : UV at 254 nm (indole π-π* transition).

- Validation : Linearity (R² > 0.99), LOD/LOQ < 0.1 µg/mL, and recovery >95% in spiked biological samples .

Q. What safety protocols are essential for handling dimethylamino-containing indole derivatives?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile amines.

- Spill management : Neutralize with 5% acetic acid solution, followed by absorption with vermiculite .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking software : AutoDock Vina or Schrödinger Suite.

- Target selection : Prioritize receptors with indole-binding pockets (e.g., serotonin receptors, kinase ATP sites).

- Parameters :

- Grid box : 25 ų centered on active site residues.

- Scoring function : MM-GBSA for binding free energy estimation.

Validate predictions with in vitro assays (e.g., IC₅₀ determination via fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.